2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N,N-diphenylacetamide
Overview
Description
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N,N-diphenylacetamide is a useful research compound. Its molecular formula is C33H27N3O3S and its molecular weight is 545.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 545.17731291 g/mol and the complexity rating of the compound is 914. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader category of compounds synthesized through reactions involving specific precursors and conditions to obtain derivatives with potential bioactive properties. For instance, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives through a series of reactions starting from 2-cyanoacetamide demonstrates the complexity and versatility of synthetic pathways available for creating structurally related compounds. These synthetic routes offer a foundation for the development of new compounds with enhanced properties or specific functionalities (Shatsauskas et al., 2017).
Antimicrobial and Antitumor Activities
Derivatives of the parent compound have been evaluated for their antimicrobial and antitumor activities, highlighting their potential in medical and pharmacological applications. The antimicrobial evaluation of novel thiohydrazonates and pyrazolo[3,4-b]pyridines, for example, has shown promising results against various bacterial strains, indicating the potential of these compounds in combating infectious diseases (Mekky & Sanad, 2019). Furthermore, the synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have demonstrated considerable anticancer activity against some cancer cell lines, suggesting their potential use as antitumor agents (Yurttaş et al., 2015).
Synthetic Applications
The compound and its derivatives serve as versatile intermediates in the synthesis of a wide range of heterocyclic compounds. The nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, for instance, highlights the synthetic utility of phenylacetamides in creating α-substituted derivatives. This process features wide functional group tolerance and mild conditions, underscoring the synthetic versatility of compounds within this class for generating structurally diverse molecules (Wang et al., 2020).
Properties
IUPAC Name |
2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27N3O3S/c34-21-30-29(25-16-18-28(19-17-25)39-22-24-10-4-1-5-11-24)20-31(37)35-33(30)40-23-32(38)36(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29H,20,22-23H2,(H,35,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQIZSDMGYMTRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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